molecular formula C10H8N2O3 B1276675 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 95124-68-8

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B1276675
CAS RN: 95124-68-8
M. Wt: 204.18 g/mol
InChI Key: DTKAUYQBZSOHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid” can be represented by the SMILES string Cc1nc(no1)-c2cccc(c2)C(O)=O . This indicates that the compound contains a 5-methyl-1,2,4-oxadiazol-3-yl group attached to the 4-position of a benzoic acid moiety .

Scientific Research Applications

Agricultural Pesticides

1,2,4-Oxadiazole derivatives, including “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Agents

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They have also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Antifungal Agents

1,2,4-Oxadiazole derivatives have shown in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Drug Discovery

1,2,4-Oxadiazole derivatives are a perfect framework for novel drug development . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . They have been used in the synthesis of compounds for drug discovery .

Anti-Trypanosomal Activity

1,2,4-Oxadiazole derivatives have been studied for their potential anti-trypanosomal activity . The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain has been evaluated using molecular docking .

Anticancer Evaluation

1,2,4-Oxadiazole derivatives have been used in the synthesis of compounds for anticancer evaluation . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in this evaluation .

properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKAUYQBZSOHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427807
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

CAS RN

95124-68-8
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 2
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 4
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.